N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound with a unique structure that includes a pyridine ring, a methoxy group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.
Attachment of the Formamide Group: The formamide group is attached through a formylation reaction, often using formic acid or formamide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and formamide groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in organic synthesis.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene, used in the production of herbicides.
Uniqueness
N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)22-16-9-13(5-6-15(16)18-11-20)14-7-8-19(3)10-17(14)21-4/h5-6,9,11-12H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
HCIRWLNPNXCGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.